2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide - 2097902-26-4

2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Catalog Number: EVT-2823700
CAS Number: 2097902-26-4
Molecular Formula: C16H19NO4
Molecular Weight: 289.331
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a naphtho-furan derivative synthesized and characterized for its antimicrobial activity. []

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5)

  • Compound Description: This compound, similar to compound 8, is also a naphtho-furan derivative investigated for its antimicrobial properties. []
  • Compound Description: This compound, synthesized through Povarov cycloaddition and N-furoylation, belongs to the N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide class, recognized for its diverse therapeutic potential including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. []

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

  • Compound Description: This spirocyclic propionamide derivative is synthesized through a novel route involving N-arylation and coupling reactions. []

N–(4–Chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide

  • Compound Description: This antiviral molecule has been characterized and investigated for its vibrational spectroscopic signatures and potential inhibitory activity against viruses. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: This orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist exhibits dose- and time-dependent pharmacokinetics in humans. []

4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide

  • Compound Description: This compound’s crystal structure reveals intramolecular π–π interactions and various intermolecular interactions contributing to its crystal packing. []

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

  • Compound Description: Synthesized and characterized using various spectroscopic techniques, this compound exhibits moderate herbicidal and fungicidal activities. []

Di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} terephtalates (4a-g)

  • Compound Description: These seven novel compounds were synthesized and their acidity strength was determined in various non-aqueous solvents. []

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3)

  • Compound Description: This series of compounds were synthesized and evaluated for their antibacterial activities and human aldose reductase (AR) enzyme inhibition. []

N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide Fumarate (LF22-0542)

  • Compound Description: This nonpeptidic bradykinin B1 receptor antagonist exhibited significant antinociceptive actions in various pain models. []

(Z)-N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6a–o)

  • Compound Description: Fourteen compounds in this series, featuring a thiazolidinone ring and a quinazolinone moiety, exhibited mild-to-moderate cytotoxic activity against K562 and MCF7 cell lines. []

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide

  • Compound Description: A series of these 4H-chromene derivatives were designed and synthesized as potential anticancer and anticonvulsant agents. [, ]

2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide

  • Compound Description: This benzothiazepine derivative was synthesized and characterized using various spectroscopic techniques. []

16. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents* Compound Description: Novel derivatives of this compound were synthesized and demonstrated promising antimicrobial activity, exceeding the reference drug Streptomycin in some cases. []* Relevance: While this compound shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the absence of a furan ring and the presence of benzimidazole, thieno[2,3-d]pyrimidin-4(3H)-one and 1,2,4-oxadiazol-5-ylmethyl moieties make it structurally distinct from the target compound.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This novel non-condensed pyrazoline-bearing hybrid molecule incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties and was synthesized using a "cost-effective" approach. []

19. (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E)-3-phenyl-2-(m-tolyl)-N-tosylacrylamide* Compound Description: These two N-tosylacrylamide compounds, (I) and (II) respectively, were investigated for their crystal structures, revealing the E conformation about their C=C bonds and various intermolecular interactions. []* Relevance: While compound (I) shares the furan ring feature with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, both compounds lack the acetamide group and incorporate a tosylacrylamide moiety, making them structurally distinct from the target compound.

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

  • Compound Description: Synthesized from 4,4′-diselanediyldianiline, this compound was studied for its cytotoxicity against oligodendrocytes and its redox profile using in vitro assays. []

N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides

  • Compound Description: A series of these derivatives (4) were synthesized via a one-pot, three-component synthesis using DBU as a catalyst. []

23. N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide* Compound Description: The crystal structure of this compound, containing a thiazolidine ring, is stabilized by an intramolecular C—H⋯S interaction and various intermolecular hydrogen bonds. []* Relevance: Although this compound possesses an acetamide group, it lacks a furan ring and incorporates a thiazolidine ring, making it structurally distinct from 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide.

24. N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide* Compound Description: A new series of these compounds were synthesized via Claisen-Schmidt condensation and evaluated for their in vitro antibacterial and antifungal activities. []* Relevance: While sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, these compounds lack a furan ring and incorporate a triazole ring and a pyridine ring, making them structurally distinct from the target compound.

25. 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)* Compound Description: This compound is a novel, orally available, potent inhibitor against broad-spectrum mutants of c-KIT kinase, showing potential as a therapeutic candidate for gastrointestinal stromal tumors. []* Relevance: While it shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the absence of a furan ring and the presence of quinoline, trifluoromethyl, and chlorine substituents distinguish CHMFL-KIT-64 from the target compound.

27. 3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole* Compound Description: The crystal structure of this pyrazole derivative revealed a H-bonded catemer structure, stabilized by N−H···N intermolecular hydrogen bonds and π–π stacking interactions. []* Relevance: Sharing the furan ring feature with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, this compound lacks the acetamide group and incorporates a pyrazole ring and a naphthalene ring system, making it structurally distinct from the target compound.

28. N- (2, 3-difluorophenyl) -2- [4- ( {7-methoxy-5- [ (2r) -piperidin. -2-ylmethoxy] quinazoli n-4-yl}amino) -lh-pyrazol-1-yl] acetamide and n- (2, 3 -d i fluoro phenyl) -2- [4- ( {7-ethoxy-5- [ (2r) -piperidin. -2-ylmethoxy] quinazolin* Compound Description: These compounds were designed and investigated for their potential use in treating proliferative diseases, particularly cancer. []* Relevance: Although these compounds share the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, they lack the furan ring and incorporate multiple other structural elements like a pyrazole ring, a quinazoline ring, and a piperidine ring, making them significantly different from the target compound.

29. (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate* Compound Description: This teraryl oxazolidinone compound demonstrates potent antimicrobial activity, particularly against MRSA, and exhibits a good safety profile. []* Relevance: Sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, this compound lacks a furan ring and incorporates an oxazolidinone ring, a pyrazole ring, and a pyridine ring, making it structurally distinct from the target compound.

30. 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles* Compound Description: This class of compounds, containing a 2-amino nicotinonitrile core, was designed as A2A adenosine receptor antagonists. The presence of at least one furan group was found beneficial for high affinity towards the receptor. []* Relevance: Sharing the furan ring with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, these compounds lack the acetamide group and feature a nicotinonitrile core, differentiating them from the target compound.

32. N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (5)* Compound Description: This indole analog was synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction. []* Relevance: Sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, this compound lacks the furan ring and features an indole ring system and a carboxamide group, making it structurally distinct from the target compound.

36. N‐(4‐(4‐substitutedphenyl)‐6‐(substituted aryl) pyrimidin‐2‐yl)‐2‐(2‐isonicotinoyl hydrazinyl) acetamide* Compound Description: Synthesized from isonicotinohydrazide, this series of compounds were designed and investigated for their potential antituberculosis, antimalarial, and antiprotozoal activities. []* Relevance: While this compound shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the absence of a furan ring and the presence of pyrimidine, isonicotinoyl hydrazinyl, and substituted phenyl rings differentiate it from the target compound.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

  • Compound Description: This compound, incorporating a pyrazole and a thiazole ring, was synthesized and characterized using spectroscopic techniques, including FT-IR, NMR, and LCMS. []

Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(morpholin-4-yl)phenyl]-1H-1,3-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this compound, featuring a benzimidazole core and two morpholine rings, was elucidated. []

39. 4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione* Compound Description: This spirocyclic compound was synthesized using an environmentally friendly photochemical approach involving an ESIPT-promoted ring contraction and intramolecular cyclization. []* Relevance: This compound, lacking both a furan ring and an acetamide group, is structurally dissimilar to 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide. The presence of a spirocyclic structure with a cyclopenta[b]pyridine and a pyran ring further distinguishes it from the target compound.

41. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide* Compound Description: This compound, containing a thiadiazole ring, was synthesized and evaluated for its in vitro cytotoxicity, showing potential anticancer activity. []* Relevance: While this compound shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the lack of a furan ring and the presence of a thiadiazole ring and a trifluoromethylphenyl group distinguish it from the target compound.

42. N‐(2‐(Piperazin‐1‐yl)phenyl)arylamide Derivatives* Compound Description: A series of these compounds were synthesized via the Ugi four-component reaction and evaluated for their β-secretase (BACE1) inhibitory activity. []* Relevance: These derivatives, although sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, lack the furan ring and incorporate a piperazine ring linked to a phenyl ring, making them structurally distinct from the target compound.

Properties

CAS Number

2097902-26-4

Product Name

2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

IUPAC Name

2-ethoxy-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide

Molecular Formula

C16H19NO4

Molecular Weight

289.331

InChI

InChI=1S/C16H19NO4/c1-2-20-11-16(19)17-10-14(18)12-5-7-13(8-6-12)15-4-3-9-21-15/h3-9,14,18H,2,10-11H2,1H3,(H,17,19)

InChI Key

OLGBDUNAPMXCSZ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.